1-(5-fluoropentyl)-1H-indole
Overview
Description
5-Fluoropentylindole is a synthetic compound belonging to the class of aminoalkylindole analogs. It is characterized by the presence of a fluorine atom attached to the pentyl chain of the indole structure. This compound is known for its high affinity for both central and peripheral cannabinoid receptors, making it a significant subject of study in the field of synthetic cannabinoids .
Mechanism of Action
Target of Action
The primary target of 1-(5-fluoropentyl)-1H-indole is the cannabinoid receptor, specifically the CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .
Mode of Action
This compound acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CB1 receptor and activates it, leading to a series of events inside the cell .
Biochemical Pathways
Upon activation of the CB1 receptor by this compound, various biochemical pathways within the cell are affected . These pathways can lead to changes in the release of neurotransmitters, the molecules that transmit signals across a chemical synapse from one neuron to another . The exact downstream effects can vary depending on the specific cell and tissue type where the CB1 receptor is activated.
Pharmacokinetics
It is known that synthetic cannabinoids like this compound are typically lipophilic, which means they can easily cross cell membranes and have a high potential for bioaccumulation . This can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The activation of the CB1 receptor by this compound can lead to various molecular and cellular effects. These effects can include changes in cell signaling, alterations in the release of neurotransmitters, and potential changes in neuronal excitability . The exact effects can vary depending on the specific cell and tissue type where the CB1 receptor is activated.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can potentially affect the metabolism and action of this compound . Additionally, factors such as pH and temperature can potentially impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
1-(5-fluoropentyl)-1H-indole acts as a potent but nonselective full agonist for the cannabinoid receptor . It interacts with both CB1 and CB2 receptors, inhibiting adenylate cyclase activity in a dose-dependent, stereoselective, and pertussis toxin-sensitive manner . The compound is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the cannabinoid receptors. It has been shown to produce bradycardia and hypothermia in rats, suggesting potent cannabinoid-like activity
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the cannabinoid receptors, leading to inhibition of adenylate cyclase activity . This results in a decrease in the concentration of cyclic AMP, a second messenger involved in many biological processes. The compound is metabolized by multiple CYP enzymes, with CYP3A4 playing a prominent role .
Temporal Effects in Laboratory Settings
It has been suggested that the compound is rapidly metabolized in vitro, but its elimination in vivo is delayed, possibly due to sequestration into adipose tissue .
Dosage Effects in Animal Models
It has been shown to produce bradycardia and hypothermia in rats at doses of 0.3–3 mg/kg .
Metabolic Pathways
This compound is metabolized by multiple CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . The major metabolic pathways involve hydroxylation of the compound, followed by further oxidation to form a ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropentylindole typically involves the reaction of indole with 5-fluoropentyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of 5-Fluoropentylindole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropentylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The fluorine atom in the pentyl chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Hydroxylated 5-Fluoropentylindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Fluoropentylindole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5-Fluoro-1-pentyl-3-(1-naphthoyl)indole (5F-PB-22): Similar structure with a naphthoyl group at the indole position.
5-Fluoro-1-pentyl-3-(4-methyl-1-naphthoyl)indole (5F-MN-24): Contains a methyl group on the naphthoyl moiety.
5-Fluoro-1-pentyl-3-(2,2,3,3-tetramethylcyclopropyl)indole (5F-UR-144): Features a tetramethylcyclopropyl group.
Uniqueness: 5-Fluoropentylindole is unique due to its simple structure and the presence of a fluorine atom in the pentyl chain, which enhances its binding affinity for cannabinoid receptors. This makes it a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .
Properties
IUPAC Name |
1-(5-fluoropentyl)indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVPRNYXWCQPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017334 | |
Record name | 1-(5-fluoropentyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859218-30-6 | |
Record name | 1-(5-fluoropentyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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